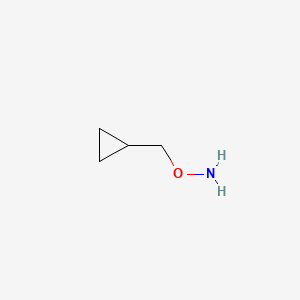
O-(cyclopropylmethyl)hydroxylamine
概要
説明
O-(cyclopropylmethyl)hydroxylamine is a chemical compound with the CAS Number 75647-90-4 . It has a molecular weight of 87.12 and its IUPAC name is [(aminooxy)methyl]cyclopropane .
Synthesis Analysis
O-Cyclopropyl hydroxylamines are now accessible via a novel and scalable synthetic route . They have been demonstrated to be bench-stable and practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . A robust synthesis of both ring-substituted and ring-unsubstituted O-cyclopropyl hydroxylamines has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 .Chemical Reactions Analysis
O-Cyclopropyl hydroxylamines have been found to be practical precursors for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . Metal-free conditions for the facile N-arylation of these precursors were also identified . The N-arylated O-cyclopropyl hydroxamates can efficiently undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions to furnish a structurally diverse set of substituted tetrahydroquinolines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis of N-Heterocycles
O-Cyclopropyl hydroxylamines have shown potential as precursors for synthesizing N-heterocycles. Lovato et al. (2020) developed a scalable synthetic route for O-cyclopropyl hydroxylamines, demonstrating their stability and practicality in creating diverse sets of substituted tetrahydroquinolines through base-mediated cyclization/rearomatization cascades (Lovato, Bhakta, Ng, & Kürti, 2020).
Amination of Methionine Residues
O-(2,4-Dinitrophenyl)hydroxylamine specifically modifies methionine residues in the active site of D-amino acid oxidase. This process involves the incorporation of an amine group and is inhibited by competitive inhibitors, indicating an active-site-directed reaction (D’Silva, Williams, & Massey, 1986).
Synthesis of N-benzoyliminopyridinium Ylides
An efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine was established by Legault and Charette (2003), leading to polysubstituted N-benzoyliminopyridinium ylides through an N-amination/benzoylation procedure (Legault & Charette, 2003).
Role in Glycoconjugates and Carbohydrates
Hydroxylamine, including its derivatives, has been employed in the development of (neo)glycoconjugates, playing a significant role in glycobiology and drug discovery. Chen and Xie (2016) focused on the synthetic methodologies and applications of N-glycosyl and O-glycosyl hydroxylamines (Chen & Xie, 2016).
Electrophilic Amination Agents
Hydroxylamine derivatives facilitate stereo- and regioselective bond-formation reactions. Sabir, Kumar, and Jat (2018) discussed important transformations achieved with these reagents, highlighting their potential as electrophilic aminating agents (Sabir, Kumar, & Jat, 2018).
Synthesis of Complex Nitrogen-Containing Compounds
Khlestkin and Mazhukin (2003) described the use of N,O-disubstituted hydroxylamines (NODHA) as intermediatesfor synthesizing complex nitrogen-containing compounds. This includes natural products and their analogues, as well as methods for acylation, providing routes to complex aldehydes, ketones, and hydroxamic acids (Khlestkin & Mazhukin, 2003).
N-Heterocycle Synthesis via N-O Bond Cleavage
Jiang et al. (2023) discussed the synthesis of N-heterocycles through the cleavage of N-O bonds in oximes and hydroxylamines. This process involves transition-metal-catalyzed and radical-mediated cyclization, highlighting the significance of these compounds in industrial production (Jiang, Zhao, Sun, Ouyang, & Li, 2023).
Synthesis of Various Heterocycles
Hydroxylamines and hydroxamic acids are used in the synthesis of various nitrogen and oxygen-containing heterocycles. Katkevics, Kukosha, and Lukevics (2010) highlighted methods involving nucleophilic substitution or addition, electrophilic intramolecular aromatic substitution, and cycloaddition reactions (Katkevics, Kukosha, & Lukevics, 2010).
Vascular Relaxation and Biochemical Applications
Thomas and Ramwell (1989) explored the role of hydroxylamines and oximes in vascular relaxation, noting their conversion to nitrites and mechanism of endothelium-dependent relaxation. This study contributes to understanding the biochemical applications of these compounds (Thomas & Ramwell, 1989).
作用機序
Target of Action
O-(Cyclopropylmethyl)hydroxylamine is a type of amine compound
Mode of Action
It is known that hydroxylamines can act as precursors for the synthesis of n-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
This compound has been demonstrated to be a practical precursor for the synthesis of N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement . This suggests that it may affect biochemical pathways related to the synthesis of N-heterocycles.
Pharmacokinetics
It is known that the compound is soluble in dimethyl sulfoxide, methanol, and water , which may influence its bioavailability.
Result of Action
Given its role as a precursor for the synthesis of n-heterocycles , it may contribute to the production of these compounds, which are important in various biological processes.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75647-90-4 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of O-(cyclopropylmethyl)hydroxylamine in the synthesis of PD198306?
A1: this compound serves as a crucial intermediate in the synthesis of PD198306. It reacts with 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid through a condensation reaction to form the final PD198306 molecule. [] This improved synthesis method, developed by the researchers, highlights the importance of this compound in achieving a higher yield and more efficient production of PD198306 compared to previous methods. []
Q2: Are there any other reported synthetic routes for this compound?
A2: The provided research article describes the synthesis of this compound starting from N-hydroxy-ethyl acetate. [] The process involves a reaction with sodium methanolate, followed by (bromomethyl) cyclopropane, and finally treatment with hydrochloric acid. [] While this specific route is detailed, the article doesn't delve into alternative synthesis pathways. Further research in chemical literature would be required to uncover other potential synthetic routes for this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



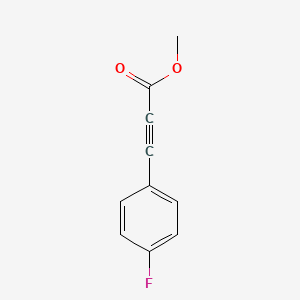

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
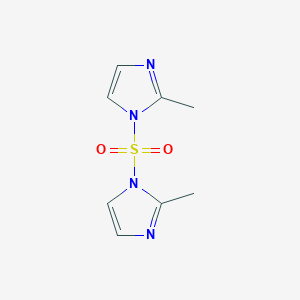
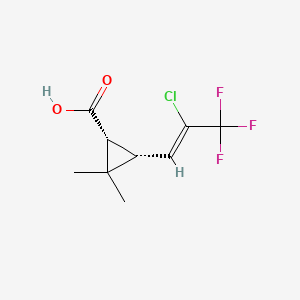



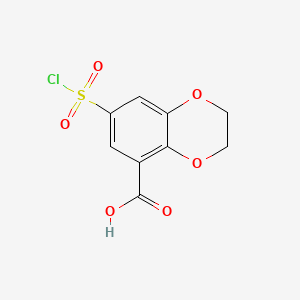

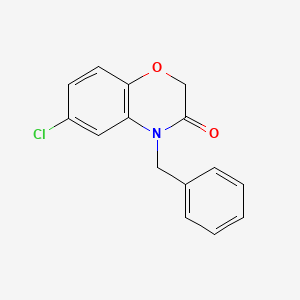
![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)